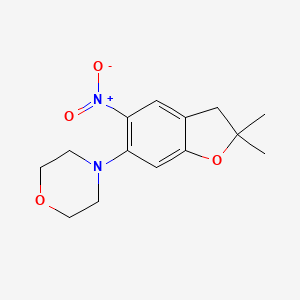![molecular formula C14H10ClNO2 B13922500 Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate CAS No. 97677-74-2](/img/structure/B13922500.png)
Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyridine ring system with a chlorine atom at the 5-position and a methyl ester functional group at the carboxylic acid position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridine Core: The indeno-pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an indanone derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished using methanol and a strong acid catalyst, such as hydrochloric acid (HCl), under reflux conditions.
Industrial Production Methods
Industrial production of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring system also show significant pharmacological potential.
Indeno-Pyridine Derivatives: Other derivatives of indeno-pyridine may have different substituents, leading to variations in their biological activities and applications.
List of Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 2-Chloro-5H-indeno[1,2-b]pyridine
- 5-Bromo-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester
Eigenschaften
CAS-Nummer |
97677-74-2 |
|---|---|
Molekularformel |
C14H10ClNO2 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
methyl 5-chloroindeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-18-13(17)14(15)10-6-3-2-5-9(10)12-11(14)7-4-8-16-12/h2-8H,1H3 |
InChI-Schlüssel |
ITHQVFBACQZCFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C2=C(C3=CC=CC=C31)N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



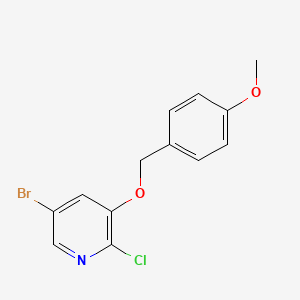

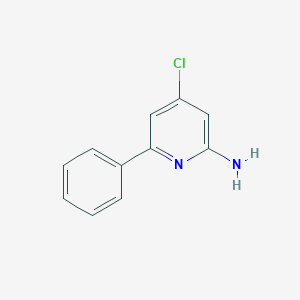

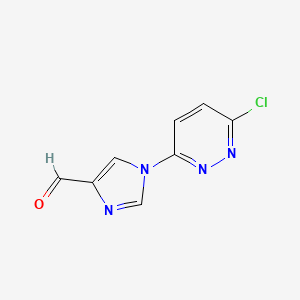
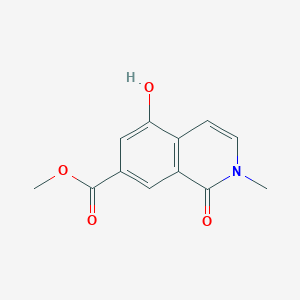
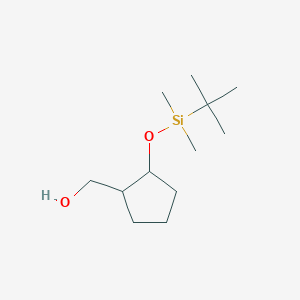
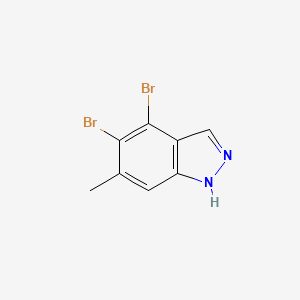
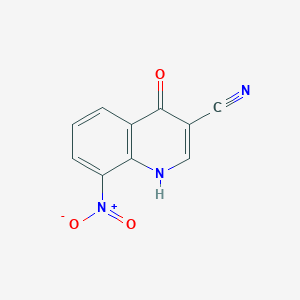


![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
